Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:
Bromination: The starting material, 3-methylisoxazole, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains a hydroxy group instead of a carboxylate group.
Methyl 3-(3-bromophenyl)propionate: This compound has a similar bromophenyl group but differs in the ester linkage.
Uniqueness
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoxazole ring and bromine atom make it a versatile intermediate for various synthetic applications.
Biological Activity
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
- Molecular Formula: C11H8BrN\O3
- SMILES Notation: CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O
- InChIKey: FHJAASOLBGVLKC-UHFFFAOYSA-N
The compound features a bromophenyl group and an isoxazole ring, which are known to influence its biological interactions significantly.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the isoxazole ring is critical for its pharmacological properties, as it can modulate enzyme activity and influence signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various isoxazole derivatives, including those structurally similar to this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
Compound | Activity (MIC µg/mL) | Target Bacteria |
---|---|---|
Isoxazole A | 32 | Staphylococcus aureus |
Isoxazole B | 16 | Escherichia coli |
This compound | TBD | TBD |
Case Study 2: Neuroprotection
In a neuroprotection study, compounds with isoxazole structures were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival in neuronal cultures exposed to harmful agents.
Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
---|---|---|
Control | 100 | - |
Compound A | 85 | 50 |
Compound B | 90 | 60 |
This compound | TBD | TBD |
Research Findings
Recent literature highlights the synthesis and characterization of similar isoxazole compounds, revealing insights into their biological activities:
- Synthesis Methods: Various synthetic routes have been explored for the preparation of isoxazoles, including microwave-assisted methods that enhance yield and purity.
- Biological Assays: In vitro assays have been employed to assess the efficacy of these compounds against specific biological targets, providing a clearer understanding of their potential therapeutic uses.
Properties
Molecular Formula |
C12H10BrNO3 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(14-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |
InChI Key |
RWORHIBXBNUDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)OC |
Origin of Product |
United States |
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